molecular formula C11H11NOS B1356552 (2-(m-Tolyl)thiazol-4-yl)methanol CAS No. 93476-40-5

(2-(m-Tolyl)thiazol-4-yl)methanol

Cat. No.: B1356552
CAS No.: 93476-40-5
M. Wt: 205.28 g/mol
InChI Key: HACUTVLREYDBQH-UHFFFAOYSA-N
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Description

(2-(m-Tolyl)thiazol-4-yl)methanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound features a thiazole ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position, along with a tolyl group (a benzene ring with a methyl substituent) at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(m-Tolyl)thiazol-4-yl)methanol typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction generally involves the condensation of α-haloketones with thioamides. For this compound, the specific steps might include:

    Starting Materials: m-Tolyl ketone, thioamide, and formaldehyde.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated under reflux conditions.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for large-scale production, including the use of automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

(2-(m-Tolyl)thiazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: (2-(m-Tolyl)thiazol-4-yl)carboxylic acid.

    Reduction: (2-(m-Tolyl)thiazolidin-4-yl)methanol.

    Substitution: 5-Bromo-(2-(m-Tolyl)thiazol-4-yl)methanol.

Scientific Research Applications

(2-(m-Tolyl)thiazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-(m-Tolyl)thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. Additionally, they can interact with cellular receptors and proteins, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family.

    (2-Phenylthiazol-4-yl)methanol: Similar structure with a phenyl group instead of a tolyl group.

    (2-(p-Tolyl)thiazol-4-yl)methanol: Similar structure with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

(2-(m-Tolyl)thiazol-4-yl)methanol is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The meta-substitution pattern can lead to different steric and electronic effects compared to other isomers, potentially resulting in distinct properties and applications.

Properties

IUPAC Name

[2-(3-methylphenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-8-3-2-4-9(5-8)11-12-10(6-13)7-14-11/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACUTVLREYDBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586186
Record name [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93476-40-5
Record name [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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